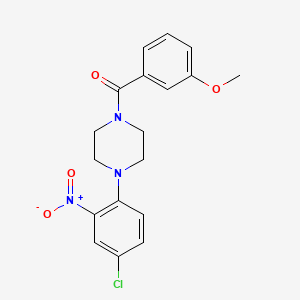![molecular formula C14H9ClIN3O3S B3926649 N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B3926649.png)
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-iodobenzamide
Vue d'ensemble
Description
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-iodobenzamide, also known as CN-PAC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CN-PAC is a member of the PAC family, which are compounds that have been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-iodobenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and survival. Specifically, this compound has been shown to inhibit the activity of protein kinase B (AKT) and mitogen-activated protein kinase (MAPK) pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and reduce oxidative stress. In addition, it has been found to inhibit the growth of cancer cells and reduce tumor size in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-iodobenzamide in lab experiments is its wide range of biological activities. It has been shown to possess anti-cancer, anti-inflammatory, and antioxidant properties, making it a versatile compound for research. However, one limitation of using this compound is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for research on N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-iodobenzamide. One area of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and potential side effects of this compound in humans. In addition, research is needed to determine the mechanism of action of this compound and its interactions with other signaling pathways in cells.
Another area of interest is the use of this compound in the development of new drugs for the treatment of inflammatory and oxidative stress-related diseases. Further studies are needed to determine the potential of this compound in these areas.
Overall, this compound is a promising compound for scientific research due to its wide range of biological activities. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Applications De Recherche Scientifique
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-iodobenzamide has been shown to possess a wide range of biological activities, making it a promising compound for scientific research. One of its main applications is in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It does so by inducing apoptosis, or programmed cell death, in these cells.
In addition to its anti-cancer properties, this compound has also been shown to possess anti-inflammatory and antioxidant activities. It has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.
Propriétés
IUPAC Name |
N-[(2-chloro-4-nitrophenyl)carbamothioyl]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClIN3O3S/c15-10-7-8(19(21)22)5-6-12(10)17-14(23)18-13(20)9-3-1-2-4-11(9)16/h1-7H,(H2,17,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILIIUAYYXZPTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClIN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-[({2-[(4-nitrophenyl)amino]ethyl}amino)carbonothioyl]benzamide](/img/structure/B3926566.png)
![1-{4-[(4-benzyl-1-piperidinyl)methyl]benzoyl}-4-phenylpiperazine](/img/structure/B3926579.png)
![1,1'-(1,4-phenylene)bis{3-[(2-methoxybenzyl)amino]-2,5-pyrrolidinedione}](/img/structure/B3926587.png)

![3-chloro-N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3926599.png)
![1-[(2-furylmethyl)amino]-3-(10H-phenothiazin-10-yl)-2-propanol ethanedioate (salt)](/img/structure/B3926608.png)


![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]nicotinamide](/img/structure/B3926647.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-nitro-N-phenylbenzenesulfonamide](/img/structure/B3926652.png)
![N-1,3-benzodioxol-5-yl-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3926656.png)

![10-acetyl-11-(2,6-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926672.png)
